Product packaging for 3-(methylthio)-2-phenyl-1H-indole(Cat. No.:CAS No. 40015-25-6)

3-(methylthio)-2-phenyl-1H-indole

Cat. No.: B12111738
CAS No.: 40015-25-6
M. Wt: 239.3 g/mol
InChI Key: RYTPYEWKINNQPB-UHFFFAOYSA-N
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Description

3-(Methylthio)-2-phenyl-1H-indole is a chemical research reagent based on the 2-phenylindole scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is not widely reported, its core structure is a key intermediate for developing pharmacologically active molecules. Researchers value 2-phenylindole derivatives for their diverse applications. For instance, structurally similar 3-methyl-2-phenyl-1-substituted-indole derivatives have been designed and synthesized as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, demonstrating potent anti-inflammatory and analgesic activities in biological evaluations . These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, and molecular docking studies support their potential as COX inhibitors . Furthermore, other 2-phenylindole derivatives have been investigated for their ability to inhibit the complement system, a key part of the immune response, suggesting potential applications in immunopathology and inflammatory diseases . The 2-phenylindole core is also a versatile building block in organic synthesis, with common preparation methods involving acid-catalyzed cyclization reactions such as the Fisher indole synthesis . The (methylthio) group at the 3-position may offer a reactive handle for further chemical modifications, making this compound a valuable precursor for creating novel libraries of indole-based compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NS B12111738 3-(methylthio)-2-phenyl-1H-indole CAS No. 40015-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40015-25-6

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

3-methylsulfanyl-2-phenyl-1H-indole

InChI

InChI=1S/C15H13NS/c1-17-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,16H,1H3

InChI Key

RYTPYEWKINNQPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Methylthio 2 Phenyl 1h Indole and Analogues

Classical and Contemporary Indole (B1671886) Synthesis Approaches

The construction of the indole ring system has been a subject of intense research for over a century. Several named reactions have become the cornerstones of indole synthesis, each with its own set of advantages and limitations. These classical methods, along with their modern adaptations, provide a foundation for the synthesis of a wide array of substituted indoles.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The reaction can be catalyzed by various Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. byjus.com

Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, leading to the formation of a di-imine intermediate. wikipedia.org

Cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org The reaction's scope is broad, but the regioselectivity with unsymmetrical ketones can be influenced by the acidity of the medium and steric factors. byjus.com

Modern adaptations of the Fischer indole synthesis have expanded its utility. For instance, the Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach enhances the diversity of accessible indoles. The reaction has been instrumental in the synthesis of various biologically active compounds, including the antimigraine triptan drugs. wikipedia.org

Starting MaterialsCatalystProductKey Features
Phenylhydrazine and Aldehyde/KetoneBrønsted or Lewis AcidSubstituted IndoleOldest and most effective method for indole synthesis. byjus.com
Aryl Bromide and HydrazonePalladium CatalystSubstituted IndoleBuchwald modification; expands scope. wikipedia.org

Gassman Indole Synthesis: Mechanisms and Applications to Methylthioindoles

The Gassman indole synthesis offers a one-pot method for the preparation of substituted indoles, particularly those bearing a thioether group at the 3-position. wikipedia.orgsynarchive.com This reaction involves the treatment of an aniline (B41778) with tert-butyl hypochlorite (B82951) to form an N-chloroaniline, which then reacts with a ketone bearing a thioether substituent. wikipedia.org The subsequent addition of a base, like triethylamine, promotes a wikipedia.orgnih.gov-sigmatropic rearrangement to yield the 3-thio-substituted indole. wikipedia.orgresearchgate.net

The key steps in the Gassman indole synthesis are:

Oxidation of the aniline to an N-chloroaniline. wikipedia.org

Addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org

Base-induced formation of a sulfonium ylide. wikipedia.org

A rapid wikipedia.orgnih.gov-sigmatropic rearrangement (Sommelet–Hauser rearrangement) to form a ketone intermediate. wikipedia.orgresearchgate.net

Cyclization to afford the 3-methylthioindole. researchgate.net

A significant advantage of the Gassman synthesis is the direct introduction of the 3-methylthio group, which can be subsequently removed using Raney nickel if the 3-unsubstituted indole is desired. wikipedia.org The reaction is generally effective for a range of anilines, although electron-rich anilines may not be suitable substrates. wikipedia.org This method has been successfully applied to the synthesis of various substituted indoles, including those with complex substitution patterns. researchgate.netchempedia.info

ReactantsReagentsProductKey Features
Aniline, Keto-thioethertert-Butyl hypochlorite, Triethylamine3-AlkylthioindoleOne-pot synthesis; direct introduction of 3-thioether. wikipedia.orgsynarchive.com

Madelung and Reissert Indole Syntheses and their Modern Variants

The Madelung indole synthesis , first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org Traditionally, this reaction requires harsh conditions, such as sodium or potassium alkoxides at 200–400 °C. wikipedia.org A significant modern improvement involves the use of organolithium reagents, which allows the reaction to proceed at much lower temperatures. nih.gov The Smith modification, for example, utilizes organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids, leading to 2-substituted indoles. wikipedia.org

The Reissert indole synthesis provides a route to indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization using zinc in acetic acid to form indole-2-carboxylic acid, which can then be decarboxylated upon heating. wikipedia.org A notable variation is the Butin modification, where an intramolecular Reissert reaction involving a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Synthesis NameStarting MaterialsKey Reagents/ConditionsProductModern Variants/Improvements
Madelung N-PhenylamideStrong base, high temperatureIndoleUse of organolithium reagents for milder conditions (Houlihan); Smith-modified synthesis with 2-alkyl-N-trimethylsilyl anilines. wikipedia.orgnih.gov
Reissert ortho-Nitrotoluene, Diethyl oxalateBase, then reductive cyclization (e.g., Zn/acetic acid)Indole-2-carboxylic acid (then indole)Butin modification using furan ring-opening. wikipedia.org

Targeted Synthesis of 3-(methylthio)-2-phenyl-1H-indole and Close Analogues

More targeted and modern synthetic methods have been developed to provide greater control and efficiency in the synthesis of specifically substituted indoles like this compound. These often involve transition metal catalysis or metal-free approaches that offer unique regioselectivity and functional group tolerance.

Palladium-Catalyzed Annulation Strategies for 3-Sulfenylindoles

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted indoles. A notable strategy for the synthesis of 3-sulfenylindoles involves a two-step process. nih.gov This begins with a palladium/copper-catalyzed cross-coupling of N,N-dialkyl-ortho-iodoanilines with terminal alkynes. The resulting N,N-dialkyl-ortho-(1-alkynyl)anilines then undergo an electrophilic cyclization with arylsulfenyl chlorides. nih.gov A crucial component for the success of this cyclization is the presence of a stoichiometric amount of n-Bu₄NI. nih.gov This method allows for the preparation of a variety of 3-sulfenylindoles with good to excellent yields. nih.gov Furthermore, by using N,N-dibenzyl-ortho-iodoanilines, it is possible to synthesize N-H-indoles after a debenzylation step. nih.gov

Another palladium-catalyzed approach involves the direct C-H bond oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur. This method is efficient for both N-protected and unprotected indoles, providing a direct route to a diverse range of 3-sulfenylheteroarenes. acs.org

Starting MaterialsCatalysts/ReagentsProductKey Features
N,N-Dialkyl-ortho-iodoanilines, Terminal alkynes, Arylsulfenyl chloridesPalladium, Copper, n-Bu₄NI3-SulfenylindolesTwo-step process with high yields. nih.gov
Indoles, Aryl boronic acids, Elemental sulfurPalladium3-SulfenylheteroarenesDirect C-H bond functionalization. acs.org

Metal-Free Divergent Synthesis Approaches for 2-Methylthioindoles from 2-Vinylanilines

In a move towards more sustainable and cost-effective synthetic methods, metal-free approaches have gained significant attention. A notable example is the divergent synthesis of 2-methylthioindoles and 2-unsubstituted indoles from 2-vinylanilines. rsc.orgrsc.org This method relies on the choice of reagent to control the outcome of the intramolecular C(sp²)–H amination. rsc.orgrsc.org

The reaction of 2-vinylanilines with a combination of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂) at 70 °C selectively yields 2-methylthioindoles. rsc.orgrsc.org Conversely, if DMSO is replaced with diethyl sulfoxide, the reaction produces 2-unsubstituted indoles. rsc.orgrsc.org This chemoselectivity is a key feature of this methodology, allowing for controlled synthesis of two different indole scaffolds from a common precursor. rsc.org The use of DMSO as a building block for constructing S-containing organic molecules is a well-established concept that is effectively utilized in this synthesis. rsc.org

Starting MaterialReagentsProductKey Features
2-VinylanilinesDMSO/SOCl₂2-MethylthioindolesMetal-free, reagent-controlled divergent synthesis. rsc.orgrsc.org
2-VinylanilinesDiethyl sulfoxide/SOCl₂2-Unsubstituted indolesHigh selectivity. rsc.orgrsc.org

Cyclization Reactions of Substituted Anilines and Alkynes for Indole Formation

A prominent method for forming 2-substituted and 2,3-disubstituted indoles involves the cyclization of 2-alkynylaniline derivatives. mdpi.com This approach is advantageous due to the ready availability of various 2-alkynylanilines through the Sonogashira reaction of ortho-haloanilines and terminal alkynes. mdpi.com The cyclization can be induced by strong bases or transition metal catalysts. mdpi.com

For instance, unprotected 2-alkynylanilines can undergo palladium-catalyzed cyclization in an aqueous micellar medium to yield 2-substituted indoles. mdpi.com A tandem Sonogashira-cyclization reaction sequence starting from o-iodoaniline and a suitable alkyne can also be employed. mdpi.com Indium-catalyzed cyclization of 2-ethynylanilines has also been shown to produce a variety of polyfunctionalized indole derivatives. organic-chemistry.org

Furthermore, a one-pot synthesis of 2-substituted indoles from 2-iodoanilines and terminal alkynes can be achieved through a sequential Sonogashira reaction and a cyclization reaction promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Catalyst/ReagentStarting MaterialsProductKey Features
Pd(OAc)22-alkynylanilines2-substituted indolesAqueous micellar medium, can be performed as a tandem Sonogashira-cyclization. mdpi.com
Indium catalysts2-ethynylanilinesPolyfunctionalized indolesGood yields for substrates with alkyl or aryl groups on the alkyne. organic-chemistry.org
Pd catalyst and TBAF2-iodoanilines and terminal alkynes2-substituted indolesOne-pot sequential Sonogashira and cyclization reaction. nih.gov

Copper(II)-Catalyzed Sequential Chan–Lam and Cross-Dehydrogenative Coupling Reactions leading to Substituted Phenylthioindoles

Copper-catalyzed reactions offer a powerful tool for the synthesis of substituted indoles. A one-pot synthesis of diverse indole-3-carboxylic esters has been developed using a copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction. nih.govrsc.org This process starts with arylboronic acids and ester (Z)-3-aminoacrylates. nih.govrsc.org

The initial Chan–Lam N-arylation is followed by an intramolecular oxidative cross-dehydrogenative coupling process, both promoted by the same copper catalyst, to yield C3-functionalized multi-substituted indole derivatives. nih.gov The success of this one-pot reaction is highly dependent on the careful selection of additives and oxidants. nih.gov

The Chan-Lam coupling, which forms carbon-heteroatom bonds, is a valuable alternative to traditional methods like the Ullmann and Buchwald-Hartwig reactions. nih.govmdpi.com It can be used to construct C-S bonds, for example, in the synthesis of O/N-alkyl S-phenyl phenylcarbamothioates using odorless O/N-alkyl phenylthiocarbamates as the sulfur source. researchgate.net

Reaction TypeCatalystStarting MaterialsProductKey Features
Sequential Chan–Lam N-arylation and CDCCopper(II)Arylboronic acids and ester (Z)-3-aminoacrylatesIndole-3-carboxylic estersOne-pot synthesis of multi-substituted indoles. nih.govrsc.org
Chan–Lam CouplingCopper(II)O/N-alkyl phenylthiocarbamates and phenylboronic acidsO/N-alkyl S-phenyl phenylcarbamothioatesOdorless method for C-S bond formation. researchgate.net

Synthetic Routes Involving Thio-containing Precursors in Indole Ring Formation

The direct introduction of a thio-group onto the indole skeleton can be achieved through various methods. A convenient method for the synthesis of 3-methylthioindoles has been established that avoids the use of odorous thiols. nih.gov This method can also be extended to directly introduce a methylthio group at the C(2)-position of 3-methylthioindoles. nih.gov

Furthermore, cascade reactions involving thiol reagents have been developed. For example, a three-step cascade reaction starting from indole-tethered ynones and a "multitasking" thiol reagent can lead to functionalized quinolines. nih.govacs.org This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.org Serendipitously, this research also led to a novel route for the synthesis of thio-oxindoles. nih.govacs.org

An oxidant-free radical phosphinylation/cyclization of 2-methylthiolated phenylalkynones with secondary phosphine (B1218219) oxides, induced by photoinduced cobaloxime catalysis, affords phosphorylated thiochromones. acs.org

Reaction TypeKey ReagentsStarting MaterialsProductKey Features
Direct ThiolationNon-thiol based reagentsIndoles3-MethylthioindolesAvoids the use of smelly thiols. nih.gov
Cascade ReactionThiol reagentsIndole-tethered ynonesFunctionalized quinolines, Thio-oxindolesThree-step cascade process. nih.govacs.org
Radical Phosphinylation/CyclizationPhotoinduced cobaloxime catalysis2-methylthiolated phenylalkynones and secondary phosphine oxidesPhosphorylated thiochromonesOxidant-free conditions. acs.org

Regioselective Synthesis Strategies for Methylthio and Phenyl Substitution Patterns on the Indole Core

Achieving specific substitution patterns on the indole core requires regioselective synthetic strategies. For the synthesis of 3-alkylthio- or 3-arylthioindoles, a practical and regioselective method has been developed that does not rely on the use of smelly thiol compounds. nih.gov This method allows for the introduction of the thio-group at the C(3)-position of the indole skeleton. nih.gov

The regioselective synthesis of 2-substituted indoles can be achieved through a palladium-catalyzed cyclization in an aqueous micellar medium, starting from 2-alkynylanilines. mdpi.com Similarly, a one-pot, two-step process involving a regioselective mercury(I)-catalyzed hydroamination of terminal alkynes followed by a Pd(II)-catalyzed cyclization of the resulting imines can also yield 2-substituted indoles. mdpi.com

Furthermore, direct C(2) methylthiolation of indoles can be achieved using dimethyl sulfoxide (DMSO) as the reagent. researchgate.net This provides a simple and facile procedure to obtain methylthiolated indoles from readily available starting materials. researchgate.net

Position of SubstitutionMethodKey Reagents/CatalystsStarting MaterialsProduct
C3-ThioDirect ThiolationNon-thiol based reagentsIndoles3-Alkylthio- or 3-Arylthioindoles. nih.gov
C2-PhenylPalladium-catalyzed cyclizationPd(OAc)22-Alkynylanilines2-Substituted Indoles. mdpi.com
C2-SubstitutedMercury(I)/Palladium(II)-Catalyzed One-Pot ProcessHg(I)/Pd(II) catalystsAnilines and terminal alkynes2-Substituted Indoles. mdpi.com
C2-MethylthioDirect MethylthiolationDimethyl sulfoxide (DMSO)IndolesC(2)-Methylthiolated Indoles. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Methylthio 2 Phenyl 1h Indole Scaffolds

Reactions at the Indole (B1671886) Nitrogen (N-substitution)

The nitrogen atom of the indole ring in 3-(methylthio)-2-phenyl-1H-indole is a common site for substitution reactions. These reactions are crucial for modifying the electronic properties of the indole ring and for introducing a variety of functional groups.

N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated. For instance, N-protected indoles can be synthesized and subsequently used in further reactions. researchgate.net The protection of the indole nitrogen is often a necessary step to control the regioselectivity of subsequent reactions. For example, N-acetyl-protected indoles have been used in various synthetic transformations. chemijournal.com

N-Arylation: The nitrogen atom can also undergo arylation, typically through metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, further expanding the structural diversity of the resulting compounds.

Formation of N-Vinylindoles: Palladium-catalyzed oxidative cross-coupling reactions have been developed to synthesize N-vinylindoles, demonstrating the versatility of the indole nitrogen for forming C-N bonds. researchgate.net

Transformations Involving the Methylthio Group (e.g., Oxidation, Nucleophilic Displacement)

The methylthio group at the C3 position is a key functional handle that can be manipulated in several ways.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones. These oxidized derivatives exhibit different reactivity and can be used as intermediates for further transformations.

Nucleophilic Displacement: The methylthio group can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C3 position of the indole ring. For example, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with sodium thiomethoxide (NaSMe) results in the displacement of the methoxy (B1213986) group to yield 2-methylthio-6-nitroindole-3-carbaldehyde. nii.ac.jp The reactivity of the alkylthio group in nitrogen ring compounds has been studied, particularly in the context of forming cyanine (B1664457) bases from 3,3-dimethyl-2-methylthio-3H-indole. rsc.org

Reactivity at the Phenyl Substituent (e.g., Electrophilic Aromatic Substitution, Functionalization)

The phenyl group at the C2 position of the indole ring can undergo various functionalization reactions, although it is generally less reactive than the indole core itself.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the phenyl ring can be achieved, allowing for the introduction of substituents such as nitro groups or halogens. The position of substitution on the phenyl ring is directed by the existing substituents and the reaction conditions.

Functionalization via Cross-Coupling: The phenyl group can be further functionalized using metal-catalyzed cross-coupling reactions if a suitable leaving group (e.g., a halogen) is present on the phenyl ring. For instance, a bromo-substituted phenyl group can participate in Suzuki or other palladium-catalyzed coupling reactions. scirp.org

Electrophilic and Nucleophilic Reactions at the Indole Core (C2, C3, and other positions)

The indole core is an electron-rich heterocycle and is highly susceptible to electrophilic attack, primarily at the C3 position. ic.ac.uk However, the presence of substituents at C2 and C3 in this compound directs the reactivity to other positions.

Electrophilic Substitution: While the C3 position is blocked, electrophilic substitution can occur at other positions on the indole ring, such as C5 or C6. The regioselectivity of these reactions depends on the reaction conditions and the nature of the electrophile. nih.govresearchgate.net For example, Vilsmeier-Haack formylation of 2-(4-bromophenyl)-1H-indole occurs at the C3 position, but if this position is occupied, other positions can be formylated. scirp.org

Nucleophilic Reactions: Nucleophilic attack on the indole core is less common but can be achieved under specific conditions. For example, nucleophilic substitution reactions have been observed on 1-methoxyindole (B1630564) derivatives, where the methoxy group at the nitrogen facilitates nucleophilic attack at the C2 position. nii.ac.jpcrossref.org The reaction of 3-indolinonic 1-oxides with nucleophiles occurs at the C2 position. rsc.org

Metal-Catalyzed Coupling Reactions for Further Functionalization of Indole Frameworks

Metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound scaffold. wiley.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of complex molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halide or triflate with a boronic acid or ester. This can be applied to introduce new aryl or vinyl groups at various positions of the indole ring or the phenyl substituent, provided a suitable leaving group is present. nih.gov

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It has been used to introduce alkynyl groups onto the indole framework, which can then be further transformed. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a variety of amines at different positions on the indole scaffold. nih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide and has been used to functionalize indole derivatives. nih.gov

Heck Coupling: While less commonly reported for this specific scaffold, the Heck reaction could potentially be used to introduce vinyl groups by coupling with an alkene.

The following table summarizes some of the key reactions and transformations discussed:

Reaction TypePosition(s)Reagents and ConditionsProduct Type
N-AlkylationN1Alkyl halides, baseN-Alkyl indoles
N-AcylationN1Acyl chlorides, anhydridesN-Acyl indoles
OxidationS (of methylthio)Oxidizing agents (e.g., m-CPBA)Sulfoxides, Sulfones
Nucleophilic DisplacementC3Nucleophiles (e.g., NaSMe)C3-Substituted indoles
Electrophilic SubstitutionC5, C6Electrophiles (e.g., NBS, NCS)Halogenated indoles
Suzuki-Miyaura CouplingVariousPd catalyst, boronic acids/estersArylated/vinylated indoles
Sonogashira CouplingVariousPd/Cu catalyst, terminal alkynesAlkynylated indoles
Buchwald-Hartwig AminationVariousPd catalyst, aminesAminated indoles

Advanced Theoretical and Computational Investigations of 3 Methylthio 2 Phenyl 1h Indole

Quantum Chemical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses of Electronic Structure and Optoelectronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT calculations can elucidate the electronic structure, reactivity, and stability of 3-(methylthio)-2-phenyl-1H-indole. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors.

Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich indole (B1671886) nitrogen and the sulfur atom are expected to feature prominently in the HOMO, while the LUMO is likely distributed across the conjugated π-system of the phenyl and indole rings.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for intermolecular interactions. In these maps, electron-rich regions (negative potential), such as those around the nitrogen and sulfur atoms, are identified as potential sites for electrophilic attack and hydrogen bonding.

Time-Dependent DFT (TD-DFT) extends these analyses to excited states, allowing for the prediction of optoelectronic properties, such as UV-Visible absorption spectra. tandfonline.com By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λmax), which is crucial for understanding how the molecule interacts with light. For indole derivatives, these absorptions are typically due to π → π* transitions within the aromatic system.

While specific DFT data for this compound is not available in the cited literature, the table below presents typical calculated electronic properties for related indole derivatives to illustrate the insights gained from such methods.

PropertyDescriptionIllustrative Value for an Indole Derivative
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
Egap (LUMO-HOMO) Energy gap, indicating reactivity and stability4.0 to 5.0 eV
Dipole Moment (µ) Measure of molecular polarity1.5 to 3.0 Debye
λmax (TD-DFT) Predicted maximum absorption wavelength280 to 350 nm

This table contains representative data for indole derivatives based on general findings in computational chemistry and is for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking simulations can predict its binding affinity and interaction patterns with various pharmaceutically relevant targets.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy or docking score (in kcal/mol). Lower (more negative) scores generally indicate stronger binding.

Studies on analogous 2-phenylindole (B188600) derivatives have shown their potential to bind to a variety of targets. For instance, different 2-phenylindoles have been docked into the colchicine (B1669291) binding site of tubulin, showing potential as anticancer agents. nih.govnih.gov Others have been evaluated against targets like EGFR kinase, monoamine oxidase (MAO), and proteins involved in bacterial or viral replication. ijpsjournal.comymerdigital.comzenodo.orgsemanticscholar.org Key interactions often involve hydrogen bonds with the indole N-H group and hydrophobic (pi-pi or van der Waals) interactions involving the phenyl and indole rings. The methylthio group at the 3-position could engage in additional hydrophobic or sulfur-pi interactions, potentially enhancing binding affinity or conferring selectivity for specific targets.

The following table summarizes docking results for various 2-phenylindole derivatives against different biological targets, demonstrating the application of this technique.

Derivative TypeBiological TargetPDB IDIllustrative Binding Energy (kcal/mol)Key Interacting Residues
2-PhenylindoleTubulin1SA0-7.5 to -8.5CYS241, LEU248, ALA316
N-substituted 2-PhenylindoleEGFR Kinase3POZ-6.5 to -7.0LEU718, VAL726, ALA743
2-PhenylindoleMAO-A2BXS-8.0 to -9.0TYR407, TYR444, PHE208
Indole-thioacetamideInfluenza Neuraminidase3TI6-7.0 to -8.0ARG118, ASP151, ARG292

This table is a compilation of representative data from docking studies on 2-phenylindole analogs and related compounds to illustrate the methodology. nih.govnih.govijpsjournal.comymerdigital.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. nih.gov These descriptors can be physicochemical (e.g., logP), electronic (e.g., dipole moment), or structural (e.g., molecular weight, topological indices).

A typical 2D or 3D-QSAR study involves a set of compounds with known biological activities. tandfonline.comnih.gov A mathematical model is then developed using statistical methods like Multiple Linear Regression (MLR) to create an equation that predicts activity based on the most relevant descriptors. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validation coefficient (q²). A robust and predictive model can then be used to estimate the biological potential of new, untested compounds like this compound.

A hypothetical QSAR model for a series of 3-substituted 2-phenylindoles could help elucidate the specific contribution of the methylthio group. The sulfur atom's size, polarizability, and ability to act as a hydrogen bond acceptor would be captured by various descriptors, and their correlation with biological activity could be quantified.

The table below shows typical statistical results from a QSAR study on indole derivatives, highlighting the validation metrics used.

Model TypeStatistical ParameterDescriptionIllustrative Value
CoMFA (3D-QSAR)q² (Cross-validated R²)Measures the predictive ability of the model (internal validation)0.5 to 0.7
CoMFA (3D-QSAR)R² (Non-cross-validated R²)Measures the goodness of fit of the model to the training data> 0.9
CoMFA (3D-QSAR)R²pred (External validation)Measures the predictive ability on an external test set> 0.6
MLR (2D-QSAR)R (Correlation Coefficient)Indicates the strength of the linear relationship> 0.8

This table presents representative statistical validation data from QSAR studies on 2-phenylindole and other indole analogs. tandfonline.comnih.govresearchgate.net

Conformational Analysis and Prediction of Spectroscopic Characteristics

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, key conformational degrees of freedom include the rotation of the phenyl group at the 2-position and the rotation around the C3-S and S-CH₃ bonds.

Computational methods, often using DFT, can map the potential energy surface by systematically rotating these bonds to identify energy minima (stable conformers) and transition states. Studies on similar molecules with thioether linkages have shown that gauche and anti-conformers are often close in energy, with the final preference depending on a balance of steric and electronic effects, including hyperconjugation. nih.govunife.it

Once stable conformers are identified, their spectroscopic characteristics can be predicted. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure or to understand how different conformations contribute to the observed spectrum. The orientation of the phenyl ring, for instance, will significantly affect the chemical shifts of nearby protons on the indole ring due to magnetic anisotropy effects. Similarly, the C-S bond's vibrational modes in the IR spectrum would be sensitive to the local conformation.

The table below provides an example of how conformational analysis can be presented, showing the relative energies of possible conformers of a thio-substituted molecule.

ConformerDihedral Angle (°C-C-S-C)Relative Energy (kcal/mol)Predicted Population (%)
Anti~180°0.235
Gauche~60°0.065

This table is illustrative, based on general principles of conformational analysis for molecules containing thioether linkages, as specific data for the title compound is unavailable. nih.govunife.it

Design and Synthesis of Derivatives and Analogues of 3 Methylthio 2 Phenyl 1h Indole

Structural Modifications and Substituent Effects on the Indole (B1671886) Core

Research has shown that the introduction of substituents at various positions of the indole ring can significantly affect the compound's properties. For instance, the synthesis of 3-phenyl-1H-indoles with different substituents on the indole ring has been achieved through methods like palladium-catalyzed direct arylation. nih.gov This approach allows for the regioselective functionalization of the indole core. nih.gov

The electronic and steric properties of substituents on the indole ring play a crucial role. Studies on related indole structures have indicated that the position of a functional group on the indole ring can dramatically influence product yields in synthetic reactions. For example, in the synthesis of thieno[2,3-b]indole analogs, good yields were obtained when substituents were at the C-5, C-6, and C-7 positions, while a substituent at the C-4 position led to a significant decrease in yield. nih.gov Similarly, the presence of a methyl group at the C-6 or C-7 position of the indole moiety in another reaction slightly decreased the product yield. nih.gov

Furthermore, the nitrogen atom of the indole ring (N-1 position) is a common site for modification. Alkylation or arylation at this position can alter the molecule's lipophilicity and steric bulk. For example, N-alkylation with methyl or benzyl (B1604629) groups has been successfully performed on related 3-halo-2-CF3-indoles. nih.gov

The following table summarizes the effects of substituents on the indole core based on related indole structures:

Position of SubstituentObserved Effect on Synthesis/PropertiesReference
C-4Decreased reaction yield in thieno[2,3-b]indole synthesis. nih.gov
C-5Good reaction yield in thieno[2,3-b]indole synthesis. nih.gov
C-6Good reaction yield in thieno[2,3-b]indole synthesis; slight decrease with a methyl group in another reaction. nih.gov
C-7Good reaction yield in thieno[2,3-b]indole synthesis; slight decrease with a methyl group in another reaction. nih.gov
N-1Amenable to alkylation (e.g., methyl, benzyl) and other substitutions. nih.gov

These findings highlight the sensitivity of the indole scaffold to substitution patterns, providing valuable insights for the rational design of new 3-(methylthio)-2-phenyl-1H-indole derivatives.

Variations at the 2-Phenyl Moiety and their Influence on Molecular Properties

Synthetic strategies have been developed to introduce a variety of substituents onto the 2-phenyl ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to couple phenyl boronic acids with 3-halo-indoles, allowing for the introduction of substituted phenyl groups at the 2-position. nih.gov

Studies on related 2-phenylindole (B188600) derivatives have provided insights into the effects of these modifications. For example, in a series of 3-phenyl-1H-indoles, the introduction of electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring was investigated. mdpi.com The results suggested that steric factors might be more influential than electronic effects in determining the biological activity of these compounds. mdpi.com

In the context of thieno[2,3-b]indole synthesis, para-substituted phenylacetylenes, such as p-ethoxyphenylacetylene, have been shown to react efficiently to produce the corresponding 2-(substituted-phenyl) derivatives in high yields. nih.gov This indicates that the electronic nature of the substituent on the phenyl ring can influence reactivity. Specifically, electron-withdrawing groups like 4-cyano or 2-nitro on the phenyl ring at the C-2 position of thieno[2,3-b]indoles resulted in high product yields of 92% and 82%, respectively. nih.gov

The dihedral angle between the indole ring system and the 2-phenyl ring is another important structural parameter. In the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile, this angle was found to be 64.92 (5)°. nih.gov This orientation can be influenced by the substituents on the phenyl ring, thereby affecting intermolecular interactions.

The following table summarizes the influence of substituents on the 2-phenyl moiety based on related structures:

Substituent on 2-Phenyl RingObservationReference
Electron-donating groups (e.g., -OCH3)Investigated for their effect on biological activity. mdpi.com
Electron-withdrawing groups (e.g., -F, -CF3)Investigated for their effect on biological activity. mdpi.com
p-EthoxyphenylResulted in high yield (82%) of the corresponding thieno[2,3-b]indole. nih.gov
4-CyanoLed to a high yield (92%) of the corresponding thieno[2,3-b]indole. nih.gov
2-NitroLed to a high yield (82%) of the corresponding thieno[2,3-b]indole. nih.gov

These examples underscore the importance of the 2-phenyl moiety as a versatile handle for fine-tuning the properties of the this compound scaffold.

Analogues Incorporating the 3-Methylthio Group in Related Heterocyclic Systems

The exploration of bioisosteric replacement and the incorporation of the 3-methylthio group into different heterocyclic frameworks is a common strategy in medicinal chemistry to discover novel compounds with improved properties. While direct analogues of this compound with the methylthio group in other heterocyclic systems are not extensively detailed in the provided search results, the synthesis of related sulfur-containing heterocycles provides valuable insights into potential synthetic routes and structural possibilities.

For instance, the synthesis of thieno[2,3-b]indoles and thieno[3,2-b]indoles involves the formation of a thiophene (B33073) ring fused to the indole core. nih.gov These represent systems where a sulfur-containing ring is integrated into the indole structure. The synthesis of these compounds often utilizes elemental sulfur in reactions with substituted indoles and alkynes or ketones. nih.gov This suggests that similar strategies could potentially be adapted to construct heterocyclic systems where a methylthio group is attached to a different heterocyclic core that is then linked to the 2-phenyl-1H-indole scaffold.

Furthermore, the reaction of 3-halogenated indoles with thiophenols, such as 4-methylthiophenol, has been shown to yield the corresponding sulfides. nih.gov This type of nucleophilic substitution reaction could be a viable method for introducing the methylthio-phenyl moiety to other heterocyclic systems that have a suitable leaving group.

The synthesis of pyrazole (B372694) derivatives bearing an imidazo[4,5-b]indole moiety also highlights the construction of complex heterocyclic systems linked to an indole core. mdpi.com While not directly involving a methylthio group, these synthetic approaches demonstrate the feasibility of building diverse heterocyclic structures around the indole scaffold.

Although specific examples of this compound analogues with the methylthio group in different heterocyclic rings are sparse in the provided results, the existing literature on the synthesis of sulfur-containing and fused heterocyclic systems provides a strong foundation for the future design and synthesis of such compounds.

Exploration of Heterocyclic Fusion and Spiro Ring Systems Derived from Indole

The indole scaffold serves as a versatile platform for the construction of more complex molecular architectures, including fused heterocyclic and spiro ring systems. These modifications can lead to compounds with unique three-dimensional shapes and potentially novel biological activities.

One area of exploration is the synthesis of thieno[2,3-b]indoles, which represent a class of heterocycles where a thiophene ring is fused to the indole core. nih.gov These compounds are synthesized through various methods, including the reaction of substituted indoles with phenylacetylene (B144264) and sulfur powder. nih.gov This approach directly creates a fused heterocyclic system.

Another example involves the reaction of 1-methyl-2-phenyl-3-nitrosoindole with indole and indolizine (B1195054) derivatives. colab.ws This reaction, after activation with benzoyl chloride, leads to products of 1,2-addition that can undergo further rearrangement, demonstrating a pathway to more complex, potentially fused, structures. colab.ws

The synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives showcases the formation of a new pyrrole (B145914) ring fused to a naphthoquinone, with the resulting structure linked to an indole moiety. researchgate.net This multicomponent reaction results in the formation of multiple new bonds and a complex, fused heterocyclic system. researchgate.net

While the direct synthesis of spiro ring systems derived from this compound is not explicitly detailed in the provided search results, the general principles of indole chemistry allow for such possibilities. Spiro-indoles are a known class of compounds, and synthetic routes often involve the functionalization of the C3 position of the indole ring, which in this case is occupied by the methylthio group. Reactions that could potentially lead to spirocyclic structures might involve intramolecular cyclizations or cycloaddition reactions.

The exploration of fused and spirocyclic derivatives of this compound represents a promising avenue for creating structurally diverse molecules with potentially enhanced or novel properties.

Investigation of Biological Activities and Pharmacological Potential of 3 Methylthio 2 Phenyl 1h Indole and Its Analogues

Anticancer Research and Associated Mechanistic Pathways

The 2-phenyl-1H-indole framework, particularly with substitutions at the 3-position, is a key feature in the design of new anticancer agents. The introduction of a methylthio group or other arylthio moieties at this position has led to the development of potent compounds that interfere with cancer cell growth and survival through various mechanisms.

Cell Line Studies and Antiproliferative Effects on Cancer Cells

Analogues of 3-(methylthio)-2-phenyl-1H-indole have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. Research into 3-arylthio-1H-indole derivatives has shown potent activity, with some compounds inhibiting the growth of cell lines such as the p53-defective NCI/ADR-RES at nanomolar concentrations. researchgate.net

Specifically, a series of 3-methyl-2-phenyl-1H-indoles was evaluated for its antiproliferative effect on three human tumor cell lines: HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma). nih.gov The most potent derivatives in this series, compounds 32 and 33 , displayed GI₅₀ (50% growth inhibition) values below 5 μM in all tested cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that unsubstituted phenyl groups at the R¹ position were generally more potent than those with hydroxyl or methoxy (B1213986) groups. nih.gov Conversely, hydroxyl groups were preferred at the R² and R⁴ positions. nih.gov

Other related indole (B1671886) derivatives have also shown promise. For instance, indole-aryl amides have been tested against a panel of tumor cell lines including HT29 (colon cancer), HeLa, MCF7 (breast cancer), PC-3 (prostate cancer), IGROV-1 (ovarian cancer), and Jurkat J6 (T-cell leukemia). nih.gov One such compound, an amide formed from 4-(aminomethyl)aniline and indolylacetic acid, was active against HT29, HeLa, and MCF7 cells with IC₅₀ values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. nih.gov Another novel antimitotic indole, I-387, inhibited the growth of several human cancer cell lines with IC₅₀ values ranging from 15 to 39 nmol/L. nih.gov

Antiproliferative Activity of 2-Phenyl-1H-indole Analogues

This table summarizes the inhibitory concentrations (GI₅₀ or IC₅₀) of various 2-phenyl-1H-indole analogues against different human cancer cell lines.

Compound/Analogue SeriesCell LineActivity (GI₅₀/IC₅₀)Reference
3-methyl-2-phenyl-1H-indole (32 )HeLa4.4 µM nih.gov
3-methyl-2-phenyl-1H-indole (32 )A27802.2 µM nih.gov
3-methyl-2-phenyl-1H-indole (32 )MSTO-211H2.4 µM nih.gov
3-methyl-2-phenyl-1H-indole (33 )HeLa4.0 µM nih.gov
3-methyl-2-phenyl-1H-indole (33 )A27802.0 µM nih.gov
3-methyl-2-phenyl-1H-indole (33 )MSTO-211H2.9 µM nih.gov
Indole-aryl amide (4 )HT290.96 µM nih.gov
Indole-aryl amide (4 )HeLa1.87 µM nih.gov
Indole-aryl amide (4 )MCF70.84 µM nih.gov
I-387Various human cancer cells15 - 39 nM nih.gov

Modulation of Cellular Processes, including Cell Cycle Regulation and Apoptosis Induction

The antiproliferative effects of 2-phenyl-1H-indole analogues are often linked to their ability to modulate critical cellular processes like cell cycle progression and apoptosis (programmed cell death).

Studies on 2-(thiophen-2-yl)-1H-indole derivatives, which are structurally related to 2-phenyl indoles, demonstrated that active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division. Similarly, some combretastatin (B1194345) analogues with an indole bridge induce cell cycle arrest in the G2/M phase. nih.gov The novel antimitotic indole, I-387, was also found to induce a strong, concentration-dependent G2/M arrest in PC-3 cells. nih.gov

Induction of apoptosis is another key mechanism. For the most potent 3-methyl-2-phenyl-1H-indole derivative (32 ), cytofluorimetric analysis confirmed it induces apoptosis, as evidenced by a significant increase in the sub-G₀ phase population in treated cells. nih.gov This compound was also shown to cause a concentration-dependent collapse of the mitochondrial transmembrane potential, a key event in the apoptotic pathway. nih.gov Nanomolar concentrations of I-387 were also sufficient to induce apoptosis and cause the phosphorylation of the antiapoptotic protein Bcl-2. nih.gov Furthermore, research on indole-3-carbinol (B1674136) (I3C), a related indole compound, has shown it can enhance apoptosis induced by TNF and chemotherapeutic agents by suppressing NF-κB-regulated antiapoptotic gene products like survivin, Bcl-2, and XIAP. nih.gov

Enzyme Inhibition and Molecular Target Interaction Relevant to Anticancer Activity

The anticancer activity of this compound analogues is often rooted in their interaction with specific molecular targets, primarily enzymes and structural proteins crucial for cancer cell proliferation.

One of the most significant targets for this class of compounds is tubulin. The 2-phenylindole (B188600) scaffold is found in compounds that bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.govnih.gov For example, 3-arylthio- and 3-aroyl-1H-indole derivatives have been identified as inhibitors of tubulin polymerization. mdpi.com The imine derived from a 2-phenyl indole-3-carbaldehyde strongly inhibited tubulin polymerization with an IC₅₀ value of 1.2 µM. researchgate.net The novel agent I-387 also destabilizes tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

Another critical enzyme target is topoisomerase II (Topo II). This enzyme is essential for managing DNA tangles during replication and transcription. A study on 3-methyl-2-phenyl-1H-indoles found a strong correlation between their antiproliferative effects and their ability to inhibit human DNA topoisomerase II relaxation activity. nih.gov This suggests that the 3-methyl-2-phenyl-1H-indole scaffold is a promising starting point for designing potent Topo II inhibitors. nih.govnih.gov

Additionally, some indole derivatives have been investigated as inhibitors of other key proteins in cancer progression. Phenylthiazolyl-7-azaindoles, derived from an indole scaffold, have shown high affinity for cyclin-dependent kinase 1 (CDK1), with IC₅₀ values as low as 0.41 µM. nih.gov

Anti-inflammatory and Analgesic Activities

Beyond their anticancer potential, indole derivatives are well-known for their anti-inflammatory and analgesic properties, famously exemplified by the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Analogues of this compound have been explored as a new generation of anti-inflammatory agents, potentially with improved safety profiles.

Cyclooxygenase (COX) Inhibition Studies and Selectivity

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation. nih.govnih.gov Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Several studies have focused on synthesizing indole derivatives with selective COX-2 inhibitory activity. nih.govbioline.org.br A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition profiles. nih.gov One potent compound from this series, S3 , showed significant anti-inflammatory activity and was found to selectively inhibit COX-2 expression, demonstrating gastric sparing activity. nih.gov Docking studies revealed that this compound could bind effectively to the COX-2 active site, forming hydrogen bonds with key residues like Tyr355 and Arg120, similar to indomethacin. nih.gov

Anti-inflammatory and Analgesic Activity of Indole Analogues

This table presents the anti-inflammatory and analgesic effects of selected indole derivatives from various studies.

Compound/Analogue SeriesActivity MetricResultReference
Indole-acetohydrazide (S3 )Anti-inflammatory (% inhibition of paw edema)Potent activity, selective for COX-2 nih.gov
Indole-pyrimidine (4j )Anti-inflammatory (% inhibition of paw edema)87.4% bioline.org.br
Indole-pyrimidine (4k )Anti-inflammatory (% inhibition of paw edema)88.2% bioline.org.br
Indole-pyrimidine (4j )Analgesic (% protection, writhing test)78.5% bioline.org.br
Indole-pyrimidine (4k )Analgesic (% protection, writhing test)76.6% bioline.org.br
Indole-imidazolidine (LPSF/NN-52 )Analgesic (% reduction in writhing)52.1% nih.gov
Indole-imidazolidine (LPSF/NN-56 )Analgesic (% reduction in writhing)63.1% nih.gov

Modulation of Inflammatory Signaling Pathways, such as NF-κB

The anti-inflammatory effects of these compounds are not limited to COX inhibition. They also involve the modulation of key intracellular signaling pathways that regulate the production of inflammatory mediators. The nuclear factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses, controlling the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). frontiersin.orgnih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. frontiersin.org Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move to the nucleus and activate gene transcription. frontiersin.org Several indole compounds have been shown to interfere with this process. Indole-3-carbinol (I3C) can suppress NF-κB activation induced by various agents, including TNF and lipopolysaccharide (LPS). nih.gov This suppression is achieved by inhibiting the activation of IκBα kinase, the enzyme responsible for initiating IκB degradation. nih.gov

Similarly, studies on indole-imidazolidine derivatives showed that their anti-inflammatory activity was associated with a reduction in the release of TNF-α and IL-1β. nih.gov This indicates that these compounds likely modulate the immune system by interfering with key inflammatory signaling cascades. nih.gov By targeting pathways like NF-κB, these indole analogues can exert broad anti-inflammatory effects.

Antimicrobial, Antibacterial, and Antifungal Researchijsrset.comresearchgate.netnih.gov

The indole nucleus is a prominent feature in many compounds exhibiting a wide range of biological activities, including potent antimicrobial effects. researchgate.net Derivatives of 2-phenyl-1H-indole, in particular, have been a focus of research for developing new antimicrobial agents to combat the challenge of drug-resistant pathogens. researchgate.netnih.gov Studies have shown that indole derivatives often exhibit better antibacterial activity compared to structurally related compounds like benzimidazoles. researchgate.net

Bis-indole derivatives synthesized from 2-phenyl-1H-indole have demonstrated notable antibacterial activity. For instance, the compound 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole showed greater efficacy against Staphylococcus aureus and Escherichia coli than the standard antibiotic Ampicillin. ijsrset.comresearchgate.net Further research into indole hybrids, such as indole-2-carboxamides and bis-indoles, has confirmed their potential as broad-spectrum antibacterial agents. nih.gov

Table 1: Antibacterial Activity of a 2-Phenyl-1H-indole Analogue

Compound NameTest OrganismActivity Comparison
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indoleS. aureusMore active than Ampicillin ijsrset.comresearchgate.net
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indoleE. coliMore active than Ampicillin ijsrset.comresearchgate.net

Efficacy against Resistant Bacterial Strains (e.g., Vancomycin-Resistant Enterococcus faecium, Methicillin-Resistant Staphylococcus aureus)nih.gov

A significant area of investigation has been the effectiveness of indole analogues against multidrug-resistant (MDR) bacteria, a major global health concern. nih.gov Synthetic indole derivatives have shown promise against these challenging pathogens. nih.gov

Research on fluorinated benzothiophene-indole hybrids has identified compounds with significant activity against various S. aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) strains. researchgate.netmdpi.com These studies highlight that specific structural features and substituent positions on the indole scaffold are crucial for activity. mdpi.com For example, one study synthesized four classes of these hybrids and found them to be promising candidates for counteracting MRSA drug resistance. mdpi.com

In a different study, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested against MRSA. nih.gov One compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a particularly low minimum inhibitory concentration (MIC) of 0.98 μg/mL against the MRSA ATCC 43300 strain. nih.gov Another synthetic indole derivative, identified as SMJ-2, was found to be effective against all tested multidrug-resistant gram-positive bacteria by disrupting their respiratory metabolism and membrane potential. nih.gov This compound was also shown to interfere with the mevalonate (B85504) pathway, leading to an increase in reactive oxygen species and subsequent destruction of the pathogen. nih.gov

Table 2: Efficacy of an Indole Analogue against MRSA

Compound NameTest OrganismMIC (μg/mL)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneS. aureus ATCC 259233.90 nih.gov

Antifungal Efficacy and Proposed Mechanismsijsrset.comresearchgate.net

The antifungal potential of the 2-phenyl-1H-indole scaffold has also been explored. Bis-indole derivatives have shown activity against a range of fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. ijsrset.comresearchgate.net The development of resistance to existing antifungal drugs has made the search for new agents with novel mechanisms of action a priority. mdpi.com

The proposed mechanisms for the antifungal action of various heterocyclic compounds, including indoles, often involve the disruption of essential fungal cellular structures and processes. mdpi.comnih.gov Key mechanisms include:

Inhibition of Ergosterol Synthesis: Many antifungal agents, particularly azoles, target the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govjptcp.com By inhibiting enzymes like lanosterol (B1674476) 14α-demethylase, these compounds disrupt membrane integrity, leading to cell death. jptcp.com

Cell Wall Destabilization: Some antifungals, like echinocandins, inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the fungal cell wall, resulting in a weakened cell wall and osmotic instability. jptcp.comnih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Certain compounds interfere with the synthesis of DNA, RNA, and proteins, which are essential for fungal growth and replication. mdpi.comnih.gov

While the precise mechanism for this compound is not fully elucidated, it is hypothesized that its antifungal activity, and that of its analogues, may stem from one or more of these established antifungal strategies.

Antiviral and Antitubercular Investigationsnih.govnih.gov

The indole scaffold is a recurring motif in compounds with antitubercular activity. nih.gov A study on 3-phenyl-1H-indoles marked the first time this specific class of molecules was evaluated as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth. nih.govmdpi.com This research revealed that several synthesized 3-phenyl-1H-indole analogues were active against the Mtb H37Rv strain. nih.gov

Notably, the most effective compounds were also tested against a panel of multidrug-resistant Mtb strains and were found to maintain or even improve their inhibitory activity, demonstrating a lack of cross-resistance with some primary anti-TB drugs. nih.govresearchgate.net Time-kill kinetic studies showed that these compounds exhibit bactericidal activity at concentrations near their MIC. nih.govmdpi.com The introduction of a trifluoromethyl group was found to enhance antimycobacterial activity, possibly by increasing lipophilicity. mdpi.com

In the realm of antiviral research, new spirocyclic indole derivatives have been synthesized and evaluated. nih.gov Some indole-spirothiazolidinone derivatives displayed moderate activity against several viruses, including Punta Toro virus, yellow fever virus, and Sindbis virus in Vero cells, with EC₅₀ values in the low micromolar range. nih.gov

Table 3: Antitubercular Activity of a 3-Phenyl-1H-indole Analogue

CompoundTest OrganismMIC (µM)
Analogue 3tM. tuberculosis H37Rv8.4 mdpi.com
Isoniazid (Control)M. tuberculosis H37Rv2.3 nih.gov

Other Biological Explorations

Antioxidant Activity and Free Radical Scavengingresearchgate.netnih.gov

Derivatives of 2-phenyl-1H-indole have been investigated for their antioxidant properties. researchgate.net Studies have shown that the antioxidant capacity is influenced by the nature of substituents on the indole ring, with electron-donating groups generally enhancing activity. researchgate.net The unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered crucial for the observed antioxidant effects. nih.gov

The antioxidant potential of these compounds has been assessed using various standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. In one study, C-3 substituted indole derivatives showed significantly higher antiradical activity compared to the parent compound, gramine. nih.gov

Ferric Reducing Antioxidant Power (FRAP): This method assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicating the electron-donating capacity of the antioxidant. researchgate.net

Ferrous Ion Chelating Activity: This assay determines the ability of a compound to chelate ferrous ions, which can otherwise catalyze the formation of reactive oxygen species. nih.gov

These studies confirm that the indole scaffold is a promising backbone for the development of novel antioxidants. nih.gov

Table 4: Antioxidant Activity of C-3 Substituted Indole Derivatives

Compound/StandardDPPH Scavenging Activity (%) at 0.1 mg/mL
Gramine (1)5 nih.gov
Derivative 1131 nih.gov
Derivative 1238 nih.gov

Neuropharmacological Applications (e.g., anticonvulsant, antidepressant, antipsychotic properties)nih.gov

The indole nucleus is a key structural component in numerous neuropharmacologically active compounds. nih.gov While specific studies on the neuropharmacological profile of this compound are limited, the broader class of indole derivatives has been explored for various central nervous system applications. The indole scaffold is present in molecules with known anticonvulsant, antidepressant, and antipsychotic activities. nih.govnih.gov

Anticonvulsant Properties: The search for novel antiepileptic drugs often involves structures containing an aryl ring and an amide group, features present in some indole derivatives. nih.gov Compounds are typically screened for anticonvulsant activity using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) screen, which help identify agents that prevent seizure spread or elevate seizure threshold, respectively. nih.gov

Antidepressant and Antipsychotic Properties: Many antidepressant and antipsychotic drugs exert their effects by modulating neurotransmitter systems, such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.govmdpi.com Atypical antipsychotics, for instance, often act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors. wikipedia.org The structural similarity of the indole nucleus to serotonin suggests a basis for its potential interaction with serotonergic pathways, which are critical targets in the treatment of depression and psychosis. nih.govmdpi.com

Given the established presence of the indole scaffold in a wide array of neuroactive agents, the exploration of this compound and its analogues for neuropharmacological applications remains a promising avenue for future research.

General Mechanisms of Enzyme and Receptor Modulation

The pharmacological interest in this compound and its analogues stems from their interaction with various biological targets, primarily enzymes and receptors. Research has highlighted that the 2-phenyl-1H-indole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. doi.orgomicsonline.org This adaptability is largely attributed to the specific substitutions on the indole ring, with the 3-position being a key site for modifying biological activity.

A significant mechanism of action for this class of compounds is the modulation of the estrogen receptor (ER) . The 2-phenylindole framework is recognized as a suitable template for designing non-steroidal estrogen antagonists. nih.gov Studies have demonstrated that derivatives of 2-phenylindole featuring sulfur-containing side chains exhibit a notable affinity for the estrogen receptor. nih.gov Specifically, compounds with sulfide, sulfoxide (B87167), and sulfone functionalities have been shown to retain high binding affinity for the calf uterine estrogen receptor, with relative binding affinities (RBA) in the range of 1-5% compared to estradiol. doi.orgnih.gov This interaction with the estrogen receptor is a critical factor in their potential therapeutic applications, including their antiestrogenic and antitumor activities. nih.gov The binding is influenced by the nature and position of substituents on the indole nucleus and the phenyl ring. For instance, a hydroxyl group in the para position of the phenyl ring and short alkyl chains at positions 1 and 3 of the indole are favorable for receptor binding. nih.gov The interaction of these indole derivatives with the estrogen receptor can lead to the inhibition of estrogen-dependent gene transcription, a key mechanism in their antiestrogenic effects. nih.govoregonstate.edu

In addition to receptor modulation, analogues of this compound have been shown to act as enzyme inhibitors . A Japanese patent discloses that 2-phenylindole derivatives substituted at the 3-position with an n-butylthio, phenylthio, or pyridylthio group possess both lipoxygenase (LOX) and cyclooxygenase (COX) inhibitory activity. google.com These enzymes are crucial mediators of inflammation, and their inhibition is a common strategy for developing anti-inflammatory drugs. The simultaneous inhibition of both LOX and COX pathways suggests a broad-spectrum anti-inflammatory potential for these compounds.

The general mechanisms of modulation can be summarized in the following table:

Biological Target Type of Modulation Specific Analogues/Findings Potential Therapeutic Effect
Estrogen Receptor (ER)Antagonism / Binding Affinity2-phenylindoles with sulfur-containing side chains (sulfide, sulfoxide, sulfone) show high RBA. doi.orgnih.govAntiestrogenic, Antitumor, Antifertility
Cyclooxygenase (COX)Inhibition2-phenylindoles with 3-n-butylthio, 3-phenylthio, or 3-pyridylthio substituents. google.comAnti-inflammatory
Lipoxygenase (LOX)Inhibition2-phenylindoles with 3-n-butylthio, 3-phenylthio, or 3-pyridylthio substituents. google.comAnti-inflammatory

Research into Antifertility Activity

The potential antifertility activity of this compound and its analogues is intrinsically linked to their ability to modulate the estrogen receptor. Estrogen is a critical hormone in the female reproductive cycle, and compounds that interfere with its action can disrupt fertility. A number of indole derivatives have been investigated for their potent antifertility effects. omicsonline.org

The primary mechanism underlying the antifertility potential of these compounds is their antiestrogenic activity . By binding to the estrogen receptor, they can block the action of endogenous estrogens, which are necessary for processes such as ovulation, implantation of the embryo, and maintenance of pregnancy. The demonstrated high affinity of 2-phenylindoles with sulfur-containing side chains for the estrogen receptor, coupled with their antagonistic properties, provides a strong rationale for their investigation as antifertility agents. doi.orgnih.gov

While direct studies on the antifertility effects of this compound are not extensively reported in publicly available literature, research on structurally related compounds supports this potential. For example, a study on 2-phenyl-5-sulpha/substituted-3-phenyl substituted azo indoles demonstrated significant antifertility activity in female rats. doi.org One of the synthesized compounds, 2-phenyl-5-benzene sulphonamide-3-chlorophenylazoindole, was found to completely prevent pregnancy when administered orally. doi.org Although the substitution pattern differs from this compound, this finding highlights the potential of the 2-phenyl-indole scaffold in the development of antifertility agents.

The research into the antifertility potential of this class of compounds can be summarized as follows:

Compound Class Observed Activity Proposed Mechanism Key Findings
2-phenylindoles with sulfur-containing side chainsHigh estrogen receptor binding affinity, antiestrogenic potency. doi.orgnih.govEstrogen receptor antagonism.RBA of 1-5% compared to estradiol; devoid of transcriptional activity in a reporter gene assay, indicating antagonism. nih.gov
2-phenyl-5-sulpha/substituted-3-phenyl substituted azo indolesSignificant antifertility activity in female rats. doi.orgNot explicitly stated, but likely related to estrogen receptor modulation.2-phenyl-5-benzene sulphonamide-3-chlorophenylazoindole completely prevented pregnancy at a specific dose. doi.org

It is important to note that while the antiestrogenic mechanism is a strong indicator of potential antifertility effects, further specific studies on this compound and its close analogues are necessary to confirm and characterize this activity.

Development of Novel and Sustainable Synthetic Routes for Substituted Indoles

The creation of substituted indoles, including this compound, often relies on synthetic methods that can be resource-intensive and generate significant waste. The future of indole synthesis lies in the development of novel, sustainable, and efficient methodologies.

A key focus will be on "green chemistry" approaches that utilize environmentally benign solvents like water and ethanol, and avoid the use of heavy metal catalysts. rsc.org For instance, recent research has highlighted the use of phosphotungstic acid as a recyclable catalyst and the application of household ingredients like sodium lauryl sulfate (B86663) (SDS) as effective organocatalysts for synthesizing 3-substituted indoles in aqueous media. nih.gov These methods offer high yields and simple procedures. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction as a sustainable strategy for assembling the indole core. rsc.org An innovative two-step MCR process, for example, utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to produce multi-substituted indole-2-carboxamides under mild conditions without a metal catalyst. rsc.org Such one-pot procedures are not only efficient but also scalable, making them highly attractive for industrial applications. rsc.org

Future synthetic strategies will likely continue to explore:

Catalyst Innovation: The design of novel catalytic systems, including those based on heteropolyacids (HPAs) combined with supports or nanoparticles, can lead to improved reaction rates and recyclability. nih.gov

Flow Chemistry: The adoption of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity and operate under mild, environmentally friendly conditions.

Exploration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is set to revolutionize the discovery and design of novel indole derivatives. nih.gov These in silico approaches can significantly expedite the drug development process by enhancing accuracy and reducing costs. nih.gov

Machine learning (ML) and artificial intelligence (AI) are at the forefront of this transformation, enabling predictive modeling, virtual screening, and de novo drug design. nih.gov These technologies allow for the rapid identification and optimization of compounds with desired properties. nih.gov For instance, computational models are being developed to effectively forecast the efficacy and toxicity of pharmaceutical compounds by analyzing vast datasets. researchgate.net

Key computational tools and their applications include:

Molecular Dynamics (MD) Simulations: Provide detailed insights into the interactions between molecules and their biological targets at an atomic level. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Offer precise predictions of binding energies and reaction mechanisms. nih.gov

Structure-Based Drug Design: Employs docking studies and fragment-based approaches to improve the binding affinity of drugs to their receptors. nih.gov

Cheminformatics: Explores vast chemical spaces and utilizes data mining to identify patterns in large datasets. nih.gov

A notable example is the use of the Weighted Extreme Learning Machine (WELM) classifier, which has shown high accuracy in predicting drug-target interactions by leveraging drug fingerprints and protein evolutionary information. nih.gov The development of such efficient computational tools is expected to be a cornerstone of future research in this field. nih.gov

Diversification of Chemical Space for Lead Discovery and Optimization

The indole scaffold's versatility allows for extensive chemical modification to generate a multitude of derivatives with diverse biological activities. mdpi.com The process of lead discovery and optimization is a critical phase in drug development, aiming to identify compounds with the desired therapeutic effects and suitable properties for further development. youtube.com

High-throughput screening (HTS) and combinatorial chemistry have become essential tools for exploring vast chemical libraries to find initial "hit" compounds. youtube.comnih.gov These hits are then further investigated and optimized to become "lead" compounds with improved potency and pharmacological properties. youtube.comnih.gov

Future strategies for diversifying the chemical space of indole derivatives will likely involve:

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments that can bind to a biological target. These fragments are then grown or combined to create more potent lead compounds.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode, enabling rapid identification of active molecules.

Multi-target Drug Design: The development of single molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases. The indole scaffold is well-suited for this approach due to its ability to be functionalized at multiple positions.

The goal is to move beyond traditional, often limited, chemical libraries and embrace innovative approaches that can generate novel and diverse molecular structures for drug discovery. youtube.com

Elucidation of Novel Biological Targets and Mechanisms of Action for Indole Scaffolds

Indole derivatives are known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities. mdpi.commdpi.com The indole scaffold is a key component in many natural products and synthetic drugs, acting on numerous therapeutic targets. mdpi.com

Researchers have successfully designed indole derivatives that selectively bind to various pharmacological targets, including:

γ-aminobutyric acid (GABAA) receptors mdpi.com

The translocator protein (TSPO) mdpi.com

The murine double minute 2 (MDM2) protein mdpi.com

The A2B adenosine (B11128) receptor (A2B AR) mdpi.com

Kelch-like ECH-associated protein 1 (Keap1) mdpi.com

The identification of novel biological targets is crucial for developing new therapeutic strategies. nih.gov For instance, some indole-based compounds have shown potential as inhibitors of tubulin polymerization, a key target in cancer therapy. rsc.orgnih.gov Furthermore, indole derivatives are being investigated for their activity against Mycobacterium tuberculosis, with some compounds showing promise as inhibitors of cell wall synthesis, replication, and other essential processes. nih.gov

Future research will focus on:

Target Identification and Validation: Utilizing techniques like proteomics, genomics, and chemical biology to identify and validate new biological targets for indole derivatives.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This includes understanding their binding modes and downstream signaling pathways.

Systems Biology Approaches: Analyzing the complex biological networks affected by indole derivatives to gain a holistic understanding of their therapeutic potential and potential side effects. nih.gov

Potential Application in Advanced Materials, such as Dye-Sensitized Solar Cells (DSSC)

Beyond their pharmacological applications, indole derivatives are emerging as promising candidates for use in advanced materials, particularly in the field of renewable energy. Their unique electronic and photophysical properties make them suitable for applications such as dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net

DSSCs are a type of photovoltaic device that mimics the natural process of photosynthesis. nih.gov The sensitizer, or dye, is a critical component that absorbs light and initiates the process of converting solar energy into electrical energy. nih.gov Organic dyes, including those based on indole, have gained significant attention due to their high performance, ease of synthesis, stability, and low cost. rsc.org

Key features of indole-based dyes in DSSCs include:

Electron-Donating Properties: The indole moiety often serves as an electron donor in the dye's molecular structure. rsc.org

Planarity: The planar structure of fused indole systems can facilitate a more prominent intramolecular charge transfer (ICT), which is beneficial for the cell's efficiency. rsc.org

Tunability: The ability to selectively functionalize the nitrogen atom of the indole ring allows for the custom design of dyes with improved properties, such as preventing dye aggregation and reducing charge recombination. rsc.org

Future research in this area will likely focus on:

Molecular Engineering: Designing novel indole-based dyes with tailored D–A-π-A (donor-acceptor-pi-spacer-acceptor) or D-D-A (donor-donor-acceptor) architectures to optimize their light-harvesting and electron transfer properties. nih.govresearchgate.net

New Materials Integration: Exploring the use of indole derivatives in combination with other advanced materials, such as novel electrolytes and semiconductor materials, to further improve the performance and stability of DSSCs.

Expanding Applications: Investigating the potential of indole-based materials in other optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

The chemical compound 3-(methylthio)-2-phenyl-1H-indole is a fascinating molecule that sits (B43327) at the intersection of several important areas of organic and medicinal chemistry. Its synthesis and functionalization draw upon a rich history of indole (B1671886) chemistry while also benefiting from modern synthetic innovations. The structural motif of a 2-phenylindole (B188600) with a C3-thioether substituent suggests potential for interesting chemical reactivity and biological activity, building on the established pharmacological relevance of related indole derivatives. Further research into this specific compound and its analogs is warranted to fully explore its properties and potential applications.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (CDCl3_3) identifies aromatic protons (δ 7.1–8.1 ppm) and methylthio groups (δ 2.5–3.0 ppm). 13^13C NMR confirms aromatic carbons and sulfur-linked methyl groups .
  • Mass Spectrometry : FAB-HRMS or ESI-MS provides molecular ion peaks (e.g., m/z 258.1277 for related indoles) .
  • TLC : Monitors reaction progress using ethyl acetate/hexane systems .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

  • Hazards : Classified as skin corrosive (Category 1C) and eye irritant (Category 1). Flammable (Category 4) .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid ignition sources.
  • Emergency Measures : Rinse eyes/skin with water for 15 minutes; use CO2_2/dry powder for fire suppression .

Advanced: How can synthetic yields be optimized for this compound?

Q. Answer :

  • Catalyst Screening : Test iodine or CuI for improved regioselectivity and reduced side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. dichloromethane .
  • Temperature Control : Lower temperatures (-78°C to 0°C) minimize decomposition during electrophilic substitution .
    Example : Switching from DCM to DMF increased yield from 42% to 55% in analogous indole syntheses .

Advanced: What strategies resolve contradictions in spectral data for methylthio-indole derivatives?

Q. Answer :

  • Isotopic Labeling : Use 34^{34}S-labeled reagents to distinguish methylthio peaks from overlapping signals .
  • 2D NMR : HSQC and HMBC correlations map 1^1H-13^13C connectivity, resolving ambiguities in aromatic regions .
  • X-ray Crystallography : Resolves steric effects (e.g., ORTEP diagrams for related compounds) .

Advanced: How does the methylthio group influence biological activity in indole derivatives?

Q. Answer :

  • Receptor Binding : The thioether group enhances lipophilicity, improving CB1 receptor modulation (e.g., EC50_{50} values in cannabinoid assays) .
  • Enzyme Inhibition : Methylthio-substituted indoles show improved IC50_{50} against kinases vs. non-sulfur analogs .
  • Structure-Activity Relationship (SAR) : Thioether at C3 increases membrane permeability by 1.5-fold compared to hydroxyl groups .

Advanced: What computational methods predict the reactivity of this compound?

Q. Answer :

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., Fukui indices identify C3 as the most reactive site) .
  • Molecular Docking : Predict binding to CB1 receptors (Glide score: -9.2 kcal/mol vs. -7.5 for unsubstituted indoles) .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Advanced: How do substituents at C2 (phenyl) and C3 (methylthio) affect photophysical properties?

Q. Answer :

  • UV-Vis Spectroscopy : Phenyl at C2 extends conjugation (λmax\lambda_{\text{max}} 320 nm vs. 290 nm for unsubstituted indoles).
  • Fluorescence : Methylthio at C3 quenches emission (quantum yield Φ = 0.1 vs. Φ = 0.4 for methoxy analogs) .
  • TD-DFT : Predicts charge-transfer transitions between phenyl and indole moieties .

Basic: What are the storage conditions for this compound?

Q. Answer :

  • Temperature : Store at 2–8°C in airtight containers.
  • Light Sensitivity : Protect from UV light to prevent sulfoxide formation.
  • Stability : Shelf life >12 months under inert gas (N2_2) .

Advanced: How is regioselectivity controlled during the synthesis of methylthio-indoles?

Q. Answer :

  • Directing Groups : Electron-donating groups (e.g., methoxy) at C5 direct thiolation to C3 .
  • Catalyst Design : Iodine promotes C3-thiolation via radical intermediates, bypassing C2 competition .
  • Substrate Engineering : Pre-functionalized indoles (e.g., 2-phenylindole) block undesired positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.